molecular formula C28H20N2O2S B12454822 N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide

N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide

Cat. No.: B12454822
M. Wt: 448.5 g/mol
InChI Key: LIPWAGYVZXSJSZ-UHFFFAOYSA-N
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Description

N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide is a complex heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, and anti-inflammatory properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.

Preparation Methods

The synthesis of N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-thioxopyridine-3-carbonitrile with substituted benzaldehydes under basic conditions to form the thieno[2,3-b]pyridine core . This intermediate is then further functionalized through acylation and other reactions to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .

Chemical Reactions Analysis

N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in cancer cells or microorganisms . Additionally, it can bind to receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H20N2O2S

Molecular Weight

448.5 g/mol

IUPAC Name

N-(2-benzoyl-4,6-diphenylthieno[2,3-b]pyridin-3-yl)acetamide

InChI

InChI=1S/C28H20N2O2S/c1-18(31)29-25-24-22(19-11-5-2-6-12-19)17-23(20-13-7-3-8-14-20)30-28(24)33-27(25)26(32)21-15-9-4-10-16-21/h2-17H,1H3,(H,29,31)

InChI Key

LIPWAGYVZXSJSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(SC2=C1C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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